molecular formula C15H28OSi B14359953 [(5-Butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxy](trimethyl)silane CAS No. 93135-93-4

[(5-Butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxy](trimethyl)silane

Cat. No.: B14359953
CAS No.: 93135-93-4
M. Wt: 252.47 g/mol
InChI Key: QBIMJLPJMJUWGA-UHFFFAOYSA-N
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Description

(5-Butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxysilane is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with butyl and dimethyl groups, and an oxy-trimethylsilane functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxysilane typically involves the reaction of a cyclohexadiene derivative with a silane reagent under specific conditions. One common method includes:

    Starting Materials: 5-Butyl-3,3-dimethylcyclohexa-1,5-diene and trimethylsilyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the silane ether bond.

    Procedure: The cyclohexadiene derivative is reacted with trimethylsilyl chloride in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

    Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used to replace the silane group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group in place of the silane.

Scientific Research Applications

(5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving silane derivatives.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane involves its interaction with various molecular targets and pathways. The silane group can participate in reactions that modify the compound’s structure, leading to different biological or chemical activities. The cyclohexadiene ring provides a stable framework that can undergo various transformations, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexadiene Derivatives: Compounds like 1,3-cyclohexadiene and 1,4-cyclohexadiene share similar ring structures but lack the silane group.

    Silane Ethers: Compounds such as trimethylsilyl ethers have similar silane functional groups but different organic backbones.

Uniqueness

(5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane is unique due to the combination of a cyclohexadiene ring with a silane ether group

This detailed article provides a comprehensive overview of (5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

93135-93-4

Molecular Formula

C15H28OSi

Molecular Weight

252.47 g/mol

IUPAC Name

(5-butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C15H28OSi/c1-7-8-9-13-10-14(16-17(4,5)6)12-15(2,3)11-13/h10,12H,7-9,11H2,1-6H3

InChI Key

QBIMJLPJMJUWGA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CC(C1)(C)C)O[Si](C)(C)C

Origin of Product

United States

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